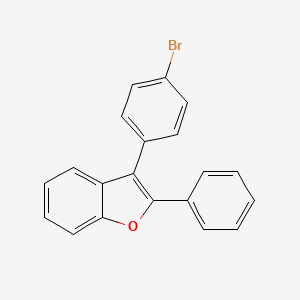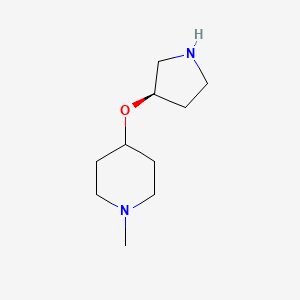![molecular formula C8H5Br2ClN2 B12830359 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the bromination of 1-hydroxyimidazoles using bromine in acetic acid, which yields dibromo derivatives . Another approach involves the reaction of 2,4,5-tribromo-1-hydroxymethylimidazole with thionyl chloride (SOCl2) to produce 4,5-dibromo-2-chloro-1-(chloromethyl)imidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents under controlled conditions. The use of photochemical cleavage of imidazolediazonium fluoroborates has also been explored for the synthesis of halogenated imidazoles .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
Substituted Benzimidazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: Utilized in the development of advanced materials due to its unique chemical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroimidazole: A halogenated imidazole with similar reactivity but different halogen atoms.
4,5-Diarylimidazole-2-thiones: Compounds with similar imidazole core but different substituents, known for their biological activities.
Uniqueness
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its specific substitution pattern also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5Br2ClN2 |
|---|---|
Peso molecular |
324.40 g/mol |
Nombre IUPAC |
4,6-dibromo-2-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Br2ClN2/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3H2,(H,12,13) |
Clave InChI |
XZFVFGWVVMMZDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)CCl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


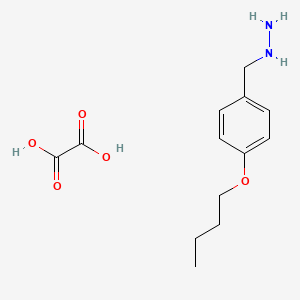
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)

![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
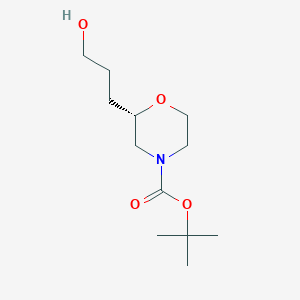
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
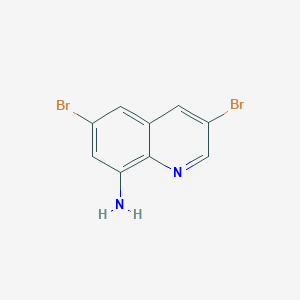
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
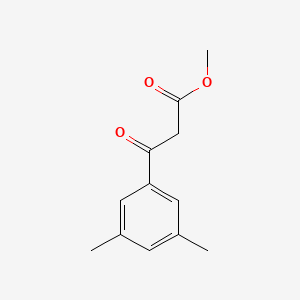
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)

